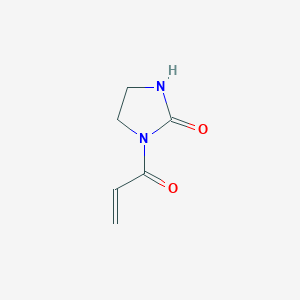![molecular formula C12H16O2 B14296375 3-[(Benzyloxy)methyl]-3-methyloxetane CAS No. 116945-47-2](/img/structure/B14296375.png)
3-[(Benzyloxy)methyl]-3-methyloxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Benzyloxy)methyl]-3-methyloxetane is an organic compound that features an oxetane ring substituted with a benzyloxy group and a methyl group Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties The benzyloxy group is a benzene ring attached to an oxygen atom, which is further connected to a methylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methyl]-3-methyloxetane typically involves the formation of the oxetane ring followed by the introduction of the benzyloxy and methyl substituents. One common method is the nucleophilic substitution reaction, where a suitable oxetane precursor undergoes substitution with a benzyloxy group under basic conditions. The reaction can be carried out using sodium hydride as a base and benzyloxy chloride as the electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Benzyloxy)methyl]-3-methyloxetane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The oxetane ring can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride as a base and various electrophiles like alkyl halides.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxetanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(Benzyloxy)methyl]-3-methyloxetane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-[(Benzyloxy)methyl]-3-methyloxetane involves its interaction with various molecular targets. The strained oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s reactivity can lead to the formation of covalent bonds with nucleophilic sites in enzymes and other proteins, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-[(Benzyloxy)methyl]-3-methyl-1,2-oxetane: Similar structure but with an additional oxygen atom in the ring.
3-[(Benzyloxy)methyl]-3-methyl-1,3-oxetane: Similar structure but with a different ring position for the oxygen atom.
3-[(Benzyloxy)methyl]-3-methyl-1,4-oxetane: Similar structure but with a different ring position for the oxygen atom.
Uniqueness
3-[(Benzyloxy)methyl]-3-methyloxetane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the benzyloxy and methyl groups on the oxetane ring provides a combination of steric and electronic effects that influence its chemical behavior. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
116945-47-2 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
3-methyl-3-(phenylmethoxymethyl)oxetane |
InChI |
InChI=1S/C12H16O2/c1-12(9-14-10-12)8-13-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Clave InChI |
NLEVDEHAYUDSSH-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)

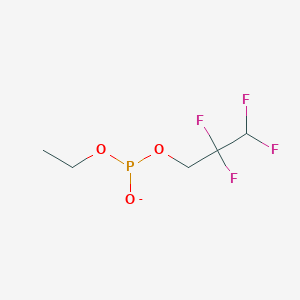
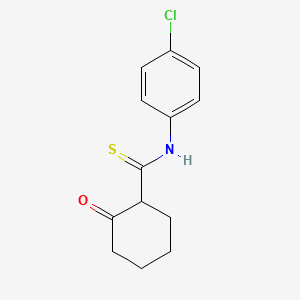
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
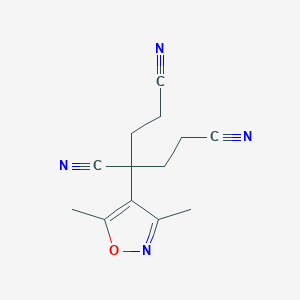
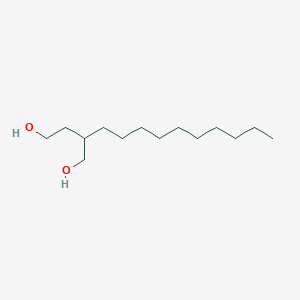
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
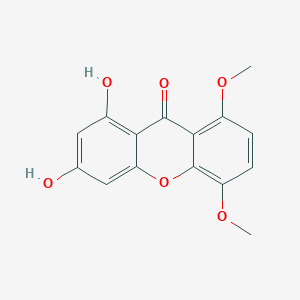
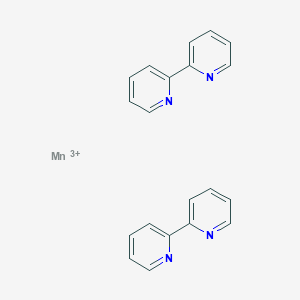
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
